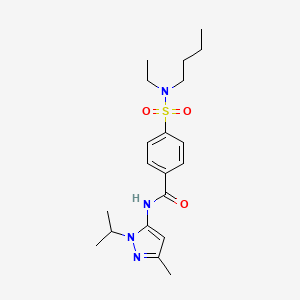

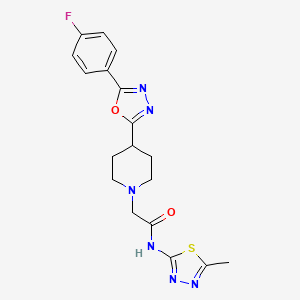

1-(Indolin-1-yl)-2-((5-methoxyisoquinolin-1-yl)thio)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(Indolin-1-yl)-2-((5-methoxyisoquinolin-1-yl)thio)ethanone is a compound that has been studied extensively in scientific research due to its potential applications in various fields. The compound is also known by its chemical name, GW441756, and is a potent and selective inhibitor of the beta-secretase enzyme, which is involved in the production of amyloid beta peptides that are associated with Alzheimer's disease.

Applications De Recherche Scientifique

Synthesis of Complex Quinolines

1-(Indolin-1-yl)-2-((5-methoxyisoquinolin-1-yl)thio)ethanone, through its structural analogs, plays a critical role in the synthesis of complex quinolines. Research has demonstrated methodologies for synthesizing Pyrrolo[4,3,2-de]quinolines, which are significant in formal total syntheses of various compounds like Damirones A and B, and Makaluvamines A-D. These syntheses involve nitration, reduction, and cyclization steps, highlighting the chemical's utility in constructing intricate molecular frameworks (Roberts et al., 1997).

Catalysis and Functionalization

The compound's framework facilitates direct functionalization of tetrahydroisoquinolines and isochromans under iron and copper catalysis. This process illustrates the substance's versatility in promoting straightforward synthetic routes to 1-(3-indolyl)-tetrahydroisoquinolines, significantly broadening the scope of accessible indolyl derivatives and their potential applications in medicinal chemistry and drug discovery (Ghobrial et al., 2011).

Development of Indolequinones as Antitumor Agents

Indolequinones, related to 1-(Indolin-1-yl)-2-((5-methoxyisoquinolin-1-yl)thio)ethanone, have been identified as potent antitumor agents, particularly against pancreatic cancer. Their mechanism involves inhibition of thioredoxin reductase, suggesting a novel approach in cancer therapy. This research emphasizes the compound's relevance in developing new chemotherapeutic agents (Yan et al., 2009).

Exploration of Spirooxindoles in Bioactive Compound Synthesis

Spirooxindoles with embedded pharmacophores have been synthesized through the base-catalyzed condensation involving structures similar to 1-(Indolin-1-yl)-2-((5-methoxyisoquinolin-1-yl)thio)ethanone. These compounds exhibit notable in vitro antioxidant, antidiabetic, and acetylcholinesterase inhibitory activities, showcasing the chemical's utility in generating bioactive molecules for therapeutic applications (Mathusalini et al., 2016).

Propriétés

IUPAC Name |

1-(2,3-dihydroindol-1-yl)-2-(5-methoxyisoquinolin-1-yl)sulfanylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O2S/c1-24-18-8-4-6-16-15(18)9-11-21-20(16)25-13-19(23)22-12-10-14-5-2-3-7-17(14)22/h2-9,11H,10,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWFJVJBKWLJLKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C=CN=C2SCC(=O)N3CCC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Indolin-1-yl)-2-((5-methoxyisoquinolin-1-yl)thio)ethanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-5-nitrothiophene-2-carboxamide hydrochloride](/img/structure/B2993018.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-({[(4-nitrobenzyl)oxy]amino}methylene)-4-piperidinecarboxamide](/img/structure/B2993019.png)

![2-ethoxy-5-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2993021.png)

![4-isobutyl-N-isopropyl-2-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2993023.png)

![N-(2-furylmethyl)-4-[2-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}thio)-1H-imidazol-1-yl]benzamide](/img/structure/B2993024.png)

![2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-phenylpropyl)acetamide](/img/no-structure.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)prop-2-en-1-one](/img/structure/B2993029.png)

![N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2993031.png)

![(E)-3-(Furan-2-yl)-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2993033.png)